N-Desmethylhydroxyterbinafine
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Overview
Description
N-Desmethylhydroxyterbinafine is a metabolite of terbinafine, an allylamine antifungal agent widely used to treat fungal infections of the skin and nails. This compound is formed during the metabolic breakdown of terbinafine in the human body. It has a molecular formula of C₂₀H₂₃NO and a molecular weight of 293.4 g/mol .
Preparation Methods
N-Desmethylhydroxyterbinafine can be synthesized through microbial transformation of terbinafine using microorganisms such as Pseudomonas aeruginosa, Cunninghamella elegans, and Aspergillus niger. Additionally, it can be chemically synthesized by reducing the ketone group in terbinafine to form the hydroxylmethylamine group. The compound can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Chemical Reactions Analysis
N-Desmethylhydroxyterbinafine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Desmethylhydroxyterbinafine has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard for the analysis of terbinafine in biological samples.
Enzyme Inhibition Studies: The compound has been used as an inhibitor of enzymes such as squalene epoxidase and lanosterol 14α-demethylase, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Toxicology Studies: Research on the metabolism and toxicity of terbinafine and its metabolites, including this compound, helps in understanding the safety profile of the drug.
Mechanism of Action
The mechanism of action of N-Desmethylhydroxyterbinafine is believed to be similar to that of terbinafine. It inhibits the enzyme squalene monooxygenase (also known as squalene epoxidase), preventing the conversion of squalene to 2,3-oxydosqualene. This inhibition leads to decreased ergosterol synthesis, which is essential for fungal cell membrane integrity. The accumulation of squalene within the fungal cell results in increased membrane permeability and ultimately cell death .
Comparison with Similar Compounds
N-Desmethylhydroxyterbinafine is structurally similar to other metabolites of terbinafine, such as:
N-Desmethylterbinafine: Another metabolite of terbinafine that lacks the hydroxyl group present in this compound.
Hydroxyterbinafine: A metabolite that contains a hydroxyl group but retains the methyl group at the nitrogen atom.
Carboxyterbinafine: A metabolite that contains a carboxyl group instead of the hydroxyl group.
The uniqueness of this compound lies in its specific structural modifications, which may influence its biological activity and interactions with enzymes .
Properties
Molecular Formula |
C20H23NO |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-yn-1-ol |
InChI |
InChI=1S/C20H23NO/c1-20(2,16-22)13-6-3-7-14-21-15-18-11-8-10-17-9-4-5-12-19(17)18/h3-5,7-12,21-22H,14-16H2,1-2H3/b7-3+ |
InChI Key |
CKGLMMKXUSSSAA-XVNBXDOJSA-N |
Isomeric SMILES |
CC(C)(CO)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C)(CO)C#CC=CCNCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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